![molecular formula C11H18O3 B12820263 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate: , commonly referred to as camphor , is a bicyclic organic compound with the chemical formula C10H16O. It exists as a white crystalline solid with a characteristic aromatic odor. Camphor has been used for centuries in traditional medicine, perfumery, and various industrial applications.
Preparation Methods
a. Synthetic Routes: Camphor can be synthesized through several methods, including:
Isoprene Oxidation: Isoprene undergoes oxidation to form camphor.
Turpentine Oxidation: Turpentine oil (obtained from pine trees) can be oxidized to yield camphor.
Bornyl Chloride Cyclization: Bornyl chloride, derived from camphene, cyclizes to form camphor.
b. Industrial Production: The industrial production of camphor involves the oxidation of α-pinene (a component of turpentine oil) using air or oxygen. This process yields camphor, which is then purified and crystallized.
Chemical Reactions Analysis
Camphor participates in various chemical reactions:
Oxidation: Camphor can be oxidized to camphorquinone, an important intermediate in the synthesis of pharmaceuticals.
Reduction: Reduction of camphor yields isoborneol or borneol.
Substitution: Camphor undergoes halogenation (e.g., bromination) to form halogenated derivatives.
Common Reagents: Oxidizing agents (such as chromic acid), reducing agents (such as sodium borohydride), and halogens (e.g., bromine).
Major Products: Isoborneol, borneol, and camphorquinone.
Scientific Research Applications
Camphor finds applications in various fields:
Medicine: Used in topical analgesics, cough suppressants, and anti-itch creams.
Insect Repellent: Camphor repels insects and moths.
Flavor and Fragrance: Adds a minty, cooling flavor to food and beverages.
Plastics and Polymers: Used as a plasticizer and stabilizer.
Synthetic Organic Chemistry: Serves as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
Camphor’s effects are diverse:
Topical Analgesia: It activates TRPV1 receptors, leading to a cooling sensation and pain relief.
Antimicrobial Properties: Camphor exhibits antibacterial and antifungal effects.
Anti-Inflammatory Activity: Modulates inflammatory pathways.
Comparison with Similar Compounds
Camphor is unique due to its bicyclic structure and versatile applications. Similar compounds include:
Borneol: Another bicyclic terpene alcohol with medicinal uses.
Menthol: A related compound found in mint leaves.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) hydrogen carbonate |
InChI |
InChI=1S/C11H18O3/c1-10(2)7-4-5-11(10,3)8(6-7)14-9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
AUFOUTHSZBRRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


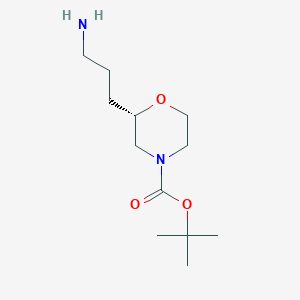
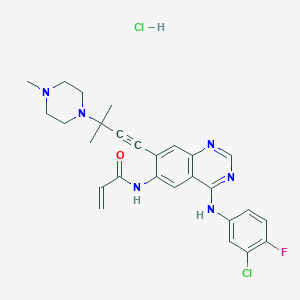

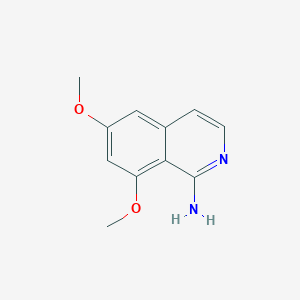
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
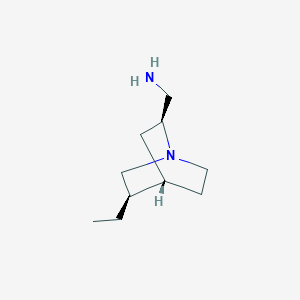
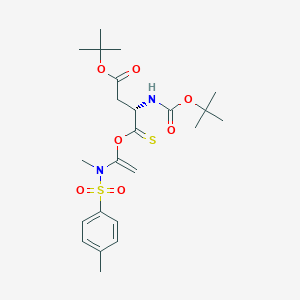
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
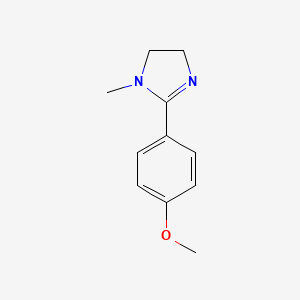
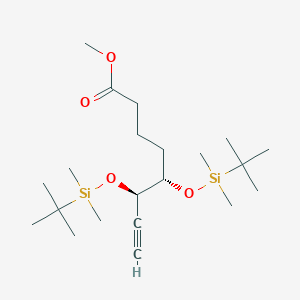

![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
